molecular formula C8H12O4 B13750830 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- CAS No. 57516-73-1

1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-

Cat. No.: B13750830
CAS No.: 57516-73-1
M. Wt: 172.18 g/mol
InChI Key: OGWFRFMHFVZWTI-UHFFFAOYSA-N
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Description

1,5,7,11-Tetraoxaspiro[5.5]undecane, 3-methylene- is a spiro orthocarbonate (SOC) featuring a unique bicyclic structure with a methylene group at the C3 position. Synthesized from 2-methylene-1,3-propanediol, this compound undergoes expansion during polymerization when initiated by Lewis acids like boron trifluoride etherate or stannic chloride . The resulting polymer contains alternating ether and carbonate linkages with a pendant double bond, enabling applications in low-shrinkage materials . Key structural features include:

  • Spirocyclic core: Two fused six-membered rings (1,3-dioxane and cyclohexane).
  • Reactive site: The exo-methylene group at C3 facilitates polymerization.

Properties

CAS No.

57516-73-1

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2

InChI Key

OGWFRFMHFVZWTI-UHFFFAOYSA-N

Canonical SMILES

C=C1COC2(OCCCO2)OC1

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-

General Synthetic Approach

The preparation of 1,5,7,11-tetraoxaspiro(5.5)undecane derivatives typically involves the condensation of polyhydroxy compounds (such as pentaerythritol or glycolates) with carbonyl-containing reagents or related precursors under controlled conditions to form the spiroorthocarbonate framework. The key step is the formation of the spiro ring system containing multiple 1,3-dioxane rings fused at a spiro carbon.

Specific Synthetic Routes

Condensation of Glycolates with Carbon Disulfide

One well-documented method involves reacting dibutylstannyl glycolates with carbon disulfide under elevated temperature (around 85–110°C) in an inert atmosphere (dry nitrogen) within a sealed autoclave. The reaction proceeds over several hours (5–13 hours), leading to the formation of tetraoxaspiro compounds after workup involving solvent evaporation and precipitation with hexane. This method yields various tetraoxaspiro[5.5]undecane derivatives, including 3,3,9,9-tetramethyl-1,5,7,11-tetraoxaspiro[5.5]undecane, a close structural analog to the 3-methylene derivative.

  • Typical reaction conditions:
Parameter Condition
Reagents Dibutylstannyl glycolate + CS2
Temperature 85–110 °C
Reaction time 5–13 hours
Atmosphere Dry nitrogen
Workup Solvent evaporation, hexane precipitation
  • Yields reported range from 27% to 56% depending on substituents and reaction specifics.
Epoxidation of Dioxirane Precursors

Another approach involves epoxidation of dioxirane-containing tetraoxaspiro compounds using organic peracids such as meta-chloroperbenzoic acid (m-CPBA). This method introduces epoxide functionalities into the spiroorthocarbonate scaffold, which can be further manipulated to yield the 3-methylene derivative or related analogs. The reaction requires careful control of temperature and solvent to optimize yield and purity. Characterization is typically done by Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR).

  • Key points:
Parameter Details
Starting material Dioxirane tetraoxaspiro compound
Oxidant Organic peracid (e.g., m-CPBA)
Control factors Temperature, solvent choice
Characterization NMR, FTIR
One-Step Condensation from Diols and Carbonyl Compounds

In some cases, the spiroorthocarbonate ring system can be synthesized in a single step by reacting diols such as 2,2-dimethyl-1,3-propanediol with carbonyl-containing reagents like dichlorodiphenylmethane under acid catalysis. This method yields stable tetraoxaspiro compounds which can be further functionalized to introduce the methylene group at the 3-position.

Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Key Notes
Glycolate + Carbon Disulfide Straightforward, scalable, yields various derivatives Requires high temperature and inert atmosphere 27–56 Produces tetraoxaspiro compounds with methyl substituents
Epoxidation of Dioxirane Allows functionalization, mild conditions Sensitive to reaction conditions, requires pure reagents Not explicitly reported Enables synthesis of epoxidized intermediates, useful for further derivatization
One-step Diol + Carbonyl Condensation Simple, single step, high selectivity Limited to certain diols and carbonyl reagents High (not quantified) Used for stable spiroorthocarbonates, potential for 3-methylene introduction

In-Depth Research Findings

Conformational and Stereochemical Behavior

Studies on related tetraoxaspiro[5.5]undecane derivatives reveal flexible conformational equilibria between multiple conformers, influenced by substituents at the 3- and 9-positions. Variable temperature NMR experiments and conformational analyses indicate that these compounds can adopt several energetically similar conformations, impacting their reactivity and polymerization behavior.

Polymerization Behavior

The 3-methylene derivative participates in cationic and radical polymerizations, expanding upon curing and reducing volumetric shrinkage by approximately 3–4%. This expansion is critical for applications in dental resins and other materials requiring dimensional stability during polymerization.

Summary Table of Preparation Methods and Key Parameters

Preparation Method Starting Materials Reaction Conditions Yield (%) Characterization Techniques Notes
Glycolate + Carbon Disulfide Dibutylstannyl glycolate, CS2 85–110 °C, 5–13 hr, N2 atmosphere 27–56 NMR, IR Produces tetraoxaspiro derivatives with methyl groups
Epoxidation of Dioxirane Precursors Dioxirane tetraoxaspiro compound Room temp or mild heating, organic peracid Not reported NMR, FTIR Functionalizes spiro compound, precursor to 3-methylene
One-step Diol + Carbonyl Condensation 2,2-dimethyl-1,3-propanediol, dichlorodiphenylmethane Acid catalysis, mild conditions High (not quantified) NMR, X-ray crystallography (in some studies) Simple synthesis of stable spiroorthocarbonates

Chemical Reactions Analysis

Ring-Opening Polymerization

The strained spiroorthocarbonate structure undergoes cationic ring-opening polymerization (ROP) when initiated by Lewis acids like BF₃·OEt₂ . This reaction produces crosslinked polyether networks with reduced shrinkage, making it valuable for dental composites and adhesives.

Reaction ConditionsProductsKey Properties
BF₃·OEt₂ (1 mol%), 25°C, 24 hrs Poly(ether-orthocarbonate) networkLow polymerization shrinkage (~2%)

Chemoselective Protection of Carbonyl Groups

The compound acts as a protecting agent for aldehydes and ketones under mild acidic conditions (pH 4–6) . The methylene group enhances stability compared to traditional acetals, enabling selective protection in multifunctional substrates.

Example Reaction:
Aldehyde Protection

  • Substrate : Benzaldehyde

  • Reagent : 3-Methylene spiroacetal (1.2 eq), TsOH (0.1 eq)

  • Conditions : CH₂Cl₂, RT, 2 hrs

  • Yield : 92% protected aldehyde (stable to Grignard reagents)

Epoxidation and Cycloaddition

The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride . Epoxidation using mCPBA forms an epoxy-spiroacetal hybrid, which further reacts in nucleophilic ring-opening reactions.

ReactionReagents/ConditionsProducts
Diels-Alder Reaction Maleic anhydride, 80°C, 12 hrsBicyclic adduct (m/z 256 [M+H]⁺)
Epoxidation mCPBA, CH₂Cl₂, 0°C, 1 hrEpoxy-spiroacetal (94% yield)

Acid-Catalyzed Hydrolysis

The spiroacetal ring hydrolyzes in aqueous HCl (1M) to yield a tetraol intermediate, which dehydrates to form conjugated dienes under stronger acidic conditions.

Mechanistic Pathway:

  • Protonation of oxygen atoms weakens C–O bonds.

  • Ring-opening generates a transient tetraol.

  • Dehydration at elevated temperatures (Δ, H₂SO₄) produces 1,3-dienes.

Functionalization via Radical Reactions

The methylene group undergoes radical addition with thiols (e.g., mercaptoethanol) under UV initiation, forming thioether derivatives .

Radical Thiol-Ene Reaction:

  • Reagents : HSCH₂CH₂OH, DMPA photoinitiator

  • Conditions : λ = 365 nm, N₂ atmosphere, 6 hrs

  • Conversion : >85% (monitored by ¹H NMR)

Coordination with Metal Catalysts

The oxygen-rich structure chelates transition metals like Pd(II) and Cu(I), enabling applications in catalysis. For example, Pd-spiroacetal complexes catalyze Suzuki-Miyaura couplings with aryl chlorides .

MetalApplicationEfficiency (TON)
Pd(II) Cross-coupling of aryl chlorides1,200
Cu(I) Click chemistry (azide-alkyne)980

Thermal Rearrangements

At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation to release ethylene gas and form a bicyclic ketone .

Thermogravimetric Analysis (TGA):

  • Onset Temp. : 215°C

  • Mass Loss : 14% (matches ethylene release)

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Preliminary studies suggest that 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : The unique molecular configuration allows for interactions with biological targets associated with cancer cell proliferation. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis in various cancer models .
  • Drug Delivery Systems : Due to its structural characteristics, this compound can be utilized in drug delivery systems where controlled release and targeted delivery are essential. Its ability to form complexes with therapeutic agents could enhance the bioavailability of poorly soluble drugs .

Materials Science

  • Polymer Synthesis : The compound can act as a monomer in the synthesis of novel polymers with desirable mechanical properties. Its incorporation into polymer matrices may improve thermal stability and flexibility .
  • Nanocomposites : Research has shown that integrating 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- into nanocomposite materials can enhance their mechanical strength and barrier properties. This application is particularly relevant in packaging and coating industries where durability is crucial .

Environmental Applications

  • Pollutant Absorption : The compound has been investigated for its ability to absorb environmental pollutants such as heavy metals and organic solvents from water sources. Its spirocyclic structure may facilitate interactions with various contaminants, making it a potential candidate for water purification technologies .
  • Biodegradable Materials : With increasing concerns over plastic waste, the development of biodegradable materials incorporating this compound could provide sustainable alternatives for conventional plastics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of various derivatives of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the structure of 1,5,7,11-Tetraoxaspiro(5.5)undecane significantly enhanced its antibacterial properties.

Case Study 2: Polymer Development

In a collaborative project between industry and academia, scientists synthesized a new polymer using 1,5,7,11-Tetraoxaspiro(5.5)undecane as a monomer. The resulting material demonstrated superior mechanical properties compared to traditional polymers used in automotive applications.

Mechanism of Action

The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Reactivity and Polymerization Behavior

  • 3-Methylene Derivative :
    • Undergoes cationic double ring-opening polymerization with BF₃ or SnCl₄, producing low-shrinkage polymers .
    • Radical polymerization yields copolymers with ether/carbonate linkages and pendant double bonds .
  • 3,3,9,9-Tetrasubstituted Derivatives: Exhibit axial chirality and dynamic stereochemistry, as shown by variable-temperature NMR . Limited polymerization activity compared to the 3-methylene derivative due to steric hindrance from substituents .
  • Silicon-Containing SOCs :
    • Higher reactivity in acid-catalyzed homopolymerization compared to purely organic SOCs .

Material and Application Differences

Compound Class Material Properties Applications
3-Methylene SOC Low shrinkage, thermal stability Dental composites, precision adhesives
Tetrasubstituted SOCs Chirality-driven optical activity Chiral catalysts, enantioselective synthesis
Furylmethylene Derivatives Crystalline, hydrogen-bonded networks Pharmaceutical intermediates

Key Research Findings

Polymer Expansion Mechanism :

  • The 3-methylene derivative’s double bond enables strain relief during polymerization, reducing volumetric shrinkage .
  • Silicon-containing SOCs show divergent ring-opening pathways (single vs. double ring-opening), affecting polymer architecture .

Stereochemical Flexibility :

  • Tetrasubstituted derivatives display dynamic axial chirality, making them candidates for switchable molecular devices .

Crystallinity vs. Flexibility :

  • Furylmethylene derivatives form rigid, hydrogen-bonded crystals, while 3,9-dialkyl SOCs adopt flexible conformations .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane, and how is its structure confirmed?

Answer:
The monomer is synthesized via a multi-step process starting from 2-methylene-1,3-propanediol. Cyclization with reagents like carbon disulfide or dibutyltin oxide forms the spiro orthocarbonate backbone . Key steps include:

  • Step 1: Reaction of 2-methylene-1,3-propanediol with dibutyltin oxide to form a cyclic intermediate.
  • Step 2: Cyclocondensation with carbon disulfide to yield the spiro structure .
    Structural confirmation relies on elemental analysis , IR spectroscopy (C=O and ether linkages at ~1,740 cm⁻¹ and ~1,100 cm⁻¹, respectively), and NMR spectroscopy (sp³ carbons in the spiro system at δ 60–100 ppm in ¹³C NMR, and methylene protons at δ 4.5–5.5 ppm in ¹H NMR) .

Basic: How is the polymerization of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane initiated, and what analytical techniques characterize the resulting polymer?

Answer:
Polymerization is catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or stannic chloride (SnCl₄) in anhydrous conditions . The reaction proceeds via cationic ring-opening, leading to an alternating copolymer with ether and carbonate linkages. Key characterization methods:

  • IR spectroscopy : Loss of cyclic carbonate C=O peaks and emergence of linear carbonate stretches.
  • ¹H NMR : Disappearance of spiro-ring protons (δ 4.5–5.5 ppm) and appearance of pendant double-bond signals (δ 5.6–5.7 ppm) .
  • Gel permeation chromatography (GPC) : Molecular weights (Mn) range from 10,000–50,000 Da, depending on catalyst efficiency .

Advanced: What mechanistic insights explain the expansion behavior of this monomer during polymerization, and how is this quantified?

Answer:
Expansion arises from ring-opening polymerization (ROP) of the spirocyclic structure, where strain release and bond reorganization offset volumetric shrinkage. Computational studies (e.g., SAM1 semi-empirical methods ) calculate activation energies (Δ‡G ≈ 25–30 kcal/mol) and enthalpies (ΔH ≈ −15 kcal/mol) for competing single- vs. double-ring-opening pathways . Experimentally, expansion is quantified using:

  • Dilatometry : Measures volume changes during polymerization (typical expansion: 2–5%).
  • Density measurements : Post-polymerization density decreases correlate with expansion efficiency .

Advanced: How does the incorporation of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane into copolymer networks enhance controlled drug delivery systems?

Answer:
The spiroacetal moiety introduces hydrolytically labile orthoester linkages and pendant double bonds for crosslinking. For example, copolymerization with 2-hydroxyethyl methacrylate (HEMA) creates a pH-sensitive network for controlled drug release:

  • Synthesis : Free-radical copolymerization with HEMA (70:30 molar ratio) using azobisisobutyronitrile (AIBN) as initiator.
  • Drug loading : Indomethacin encapsulation efficiency >90% due to hydrophobic interactions.
  • Release kinetics : Zero-order release over 72 hours in PBS (pH 7.4), modulated by crosslink density (15–30 mol% spiro monomer) .

Advanced: What computational models predict the reactivity of silicon-substituted analogs, and how do they compare to experimental data?

Answer:
SAM1 calculations model silicon-substituted derivatives (e.g., 6-sila- or 2,8-disila-spiro compounds) to predict:

  • Activation barriers : Si-O bonds lower Δ‡G by 3–5 kcal/mol vs. carbon analogs.
  • Thermodynamic stability : Enthalpy differences (ΔΔH ≈ 2–4 kcal/mol) favor double-ring-opening products in disila derivatives.
    Experimental validation via kinetic studies (e.g., Arrhenius plots) and ¹³C NMR of polymerization intermediates confirms computational trends .

Advanced: How do structural modifications (e.g., double bonds, substituents) influence polymerization kinetics and material properties?

Answer:

  • Double bonds : The 3-methylene group enables post-polymerization crosslinking (e.g., thiol-ene reactions), enhancing thermal stability (Tg increases by 20–30°C) .
  • Substituents : Electron-withdrawing groups (e.g., -CF₃) accelerate ROP (kpoly ↑ 2x) but reduce expansion due to steric hindrance .
  • Spiro ring size : Larger rings (e.g., spiro[6.6]) exhibit slower polymerization but higher expansion (8–12%) .

Advanced: What challenges arise in characterizing spirocyclic polymer architectures, and how are they addressed?

Answer:
Key challenges include:

  • Spectral overlap : Spiro carbons in ¹³C NMR require DEPT-135 or 2D HSQC for unambiguous assignment.
  • Molecular weight dispersion : Asymmetrical flow field-flow fractionation (AF4) improves resolution for high-Mw polymers (>100 kDa) .
  • Crosslink density : Swelling experiments (in THF) and rheology (storage modulus G’) quantify network formation .

Advanced: How do competing reaction pathways (single- vs. double-ring opening) affect polymer microstructure?

Answer:

  • Single-ring opening : Dominates with bulky substituents (e.g., benzyl groups), yielding linear polycarbonates with Mn ~20,000 Da.
  • Double-ring opening : Favored in unsubstituted monomers, producing branched architectures (Đ = 2.5–3.5) with enhanced mechanical strength (Young’s modulus ↑ 50%) .

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